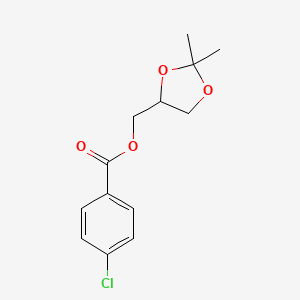
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is a useful intermediate in organic synthesis processes and is often employed in the preparation of α- and β-monoglycerides.
準備方法
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in ester hydrolysis reactions, the compound interacts with water or hydroxide ions to break the ester bond, forming the corresponding alcohol and acid . The specific pathways and molecular targets involved can vary based on the reaction conditions and the presence of catalysts or enzymes .
類似化合物との比較
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
Methyl 4-chlorobenzoate: Similar in structure but with a simpler ester group.
Ethyl 4-chlorobenzoate: Another ester with a slightly larger alkyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate: Similar structure but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific ester group, which can impart different reactivity and properties compared to other esters .
特性
分子式 |
C13H15ClO4 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2)17-8-11(18-13)7-16-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChIキー |
QEHFNJVDZAVGEJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COC(=O)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


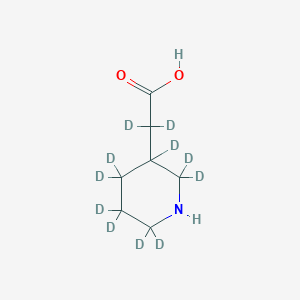
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
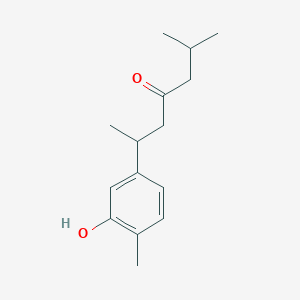
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
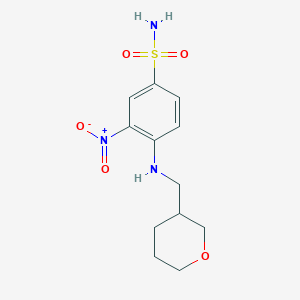
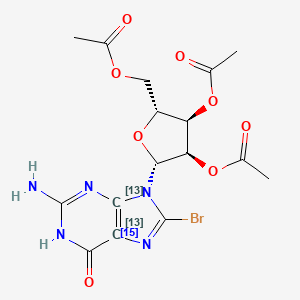
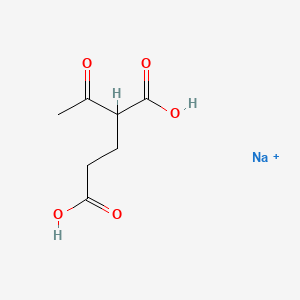
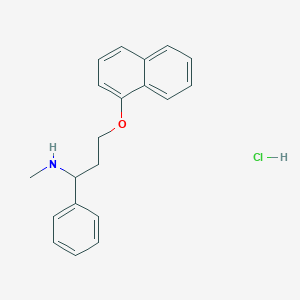
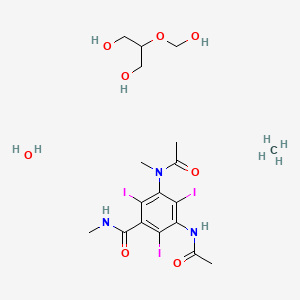
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
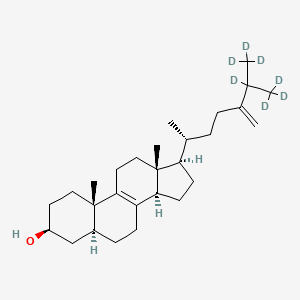
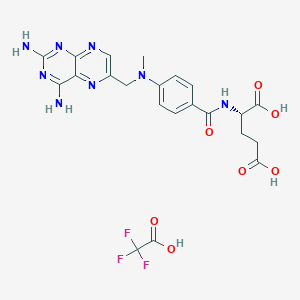
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
